molecular formula C42H32O9 B1202215 5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

Cat. No.: B1202215
M. Wt: 680.7 g/mol
InChI Key: BDJSWDYSJPVUJA-STEBZHSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol is a natural product found in Dryobalanops oblongifolia with data available.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • The compound and its derivatives have been synthesized in various studies. For example, a pair of enantiomeric neolignans related to the compound were synthesized from Lobelia chinensis, showcasing the methods for chemical synthesis of complex molecules (Chen et al., 2010). Another study focused on the regioselective oxidative coupling of 4-hydroxystilbenes to synthesize related compounds like resveratrol and ε-viniferin dehydrodimers (Sako et al., 2004).

Antioxidative Activity

  • The antioxidative potential of benzofuran-stilbene hybrid derivatives, including compounds structurally similar to our target molecule, has been studied. These investigations utilized methods like DFT (density functional theory) to explore the antioxidative mechanisms, highlighting the potential therapeutic applications of these compounds (Thuy et al., 2021).

Cytotoxic Properties

  • Research has also been conducted on the cytotoxic properties of neolignans and related compounds. For instance, a study on Daphniphyllum macropodum Miq. identified neolignans with significant inhibitory effects on cancer cell growth, suggesting potential applications in cancer therapy (Ma et al., 2017).

Antimicrobial Activity

  • Novel benzofuran-based analogues, including those structurally related to our compound, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the understanding of how such compounds can be used in fighting bacterial and fungal infections (Shankar et al., 2016).

Properties

Molecular Formula

C42H32O9

Molecular Weight

680.7 g/mol

IUPAC Name

5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

InChI

InChI=1S/C42H32O9/c43-27-8-4-24(5-9-27)41-38(26-16-31(47)19-32(48)17-26)40-35(20-33(49)21-37(40)51-41)39-34-15-22(1-2-23-13-29(45)18-30(46)14-23)3-12-36(34)50-42(39)25-6-10-28(44)11-7-25/h1-21,38-39,41-49H/b2-1-/t38-,39+,41+,42+/m0/s1

InChI Key

BDJSWDYSJPVUJA-STEBZHSFSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)O)[C@@H]4[C@H](OC5=C4C=C(C=C5)/C=C\C6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O

SMILES

C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C4C(OC5=C4C=C(C=C5)C=CC6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C4C(OC5=C4C=C(C=C5)C=CC6=CC(=CC(=C6)O)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O

synonyms

cis-diptoindonesin B
diptoindonesin B
trans-diptoindonesin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol
Reactant of Route 2
5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol
Reactant of Route 3
5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol
Reactant of Route 4
5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol
Reactant of Route 5
5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol
Reactant of Route 6
5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol

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